Cas no 60331-03-5 (4-Chloro-2,6-dimethoxy-5-nitropyrimidine)
4-Chloro-2,6-dimethoxy-5-nitropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2,6-dimethoxy-5-nitropyrimidine
- 4-Chloro-2,6-dimethoxy-5-nitropyrimidine
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- Inchi: 1S/C6H6ClN3O4/c1-13-5-3(10(11)12)4(7)8-6(9-5)14-2/h1-2H3
- InChI Key: DZVJFWKOQFZUII-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=NC(=N1)OC)OC)[N+](=O)[O-]
4-Chloro-2,6-dimethoxy-5-nitropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C368020-500mg |
4-Chloro-2,6-dimethoxy-5-nitropyrimidine |
60331-03-5 | 500mg |
$ 167.00 | 2023-09-08 | ||
| TRC | C368020-1g |
4-Chloro-2,6-dimethoxy-5-nitropyrimidine |
60331-03-5 | 1g |
$ 305.00 | 2023-09-08 | ||
| TRC | C368020-5g |
4-Chloro-2,6-dimethoxy-5-nitropyrimidine |
60331-03-5 | 5g |
$ 1248.00 | 2023-09-08 |
4-Chloro-2,6-dimethoxy-5-nitropyrimidine Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-Chloro-2,6-dimethoxy-5-nitropyrimidine
Comprehensive Overview of 4-Chloro-2,6-dimethoxy-5-nitropyrimidine (CAS No. 60331-03-5): Properties, Applications, and Innovations
4-Chloro-2,6-dimethoxy-5-nitropyrimidine (CAS No. 60331-03-5) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyrimidine derivative is characterized by its unique molecular structure, featuring chloro, methoxy, and nitro functional groups. Its chemical formula C6H6ClN3O4 and molecular weight of 219.58 g/mol make it a versatile intermediate in synthetic chemistry. Researchers often explore its reactivity in nucleophilic substitution reactions, leveraging the chloro and nitro groups for further functionalization.
In recent years, the demand for 4-Chloro-2,6-dimethoxy-5-nitropyrimidine has surged due to its role in developing small-molecule inhibitors and crop protection agents. A trending topic in scientific forums revolves around its potential in targeted drug delivery systems, particularly for oncology applications. Users frequently search for "nitropyrimidine derivatives in cancer research" or "sustainable synthesis of 4-Chloro-2,6-dimethoxy-5-nitropyrimidine," reflecting growing interest in eco-friendly production methods.
The compound's physicochemical properties include a melting point range of 120–125°C and moderate solubility in polar organic solvents like DMSO and ethanol. These traits make it suitable for high-throughput screening in drug discovery. Notably, its nitro group facilitates redox reactions, a feature exploited in electrochemical sensors—a hot topic in analytical chemistry circles. SEO-optimized queries such as "CAS 60331-03-5 applications" or "pyrimidine-based agrochemicals" align with industry trends toward precision agriculture.
Innovations in green chemistry have spurred advancements in synthesizing 4-Chloro-2,6-dimethoxy-5-nitropyrimidine using catalytic methods, reducing waste generation. Discussions on platforms like ResearchGate often highlight its structure-activity relationship (SAR) in designing kinase inhibitors. This aligns with frequent searches for "nitropyrimidine SAR studies" or "60331-03-5 patent landscape," indicating commercial and academic interest.
From a regulatory perspective, proper handling protocols for 4-Chloro-2,6-dimethoxy-5-nitropyrimidine emphasize standard laboratory safety measures. While not classified as hazardous under most jurisdictions, its storage conditions (e.g., inert atmosphere, low humidity) are critical to maintaining stability—a point often queried as "CAS 60331-03-5 storage guidelines." The compound's spectral data (IR, NMR, and MS) are well-documented, supporting its identification in quality control workflows.
Future research directions may explore 4-Chloro-2,6-dimethoxy-5-nitropyrimidine's utility in bioconjugation or as a scaffold for metal-organic frameworks (MOFs). These applications resonate with trending searches like "pyrimidine MOFs for catalysis" or "nitropyrimidine bioconjugates." As synthetic methodologies evolve, this compound is poised to remain a cornerstone in materials science and medicinal chemistry.
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